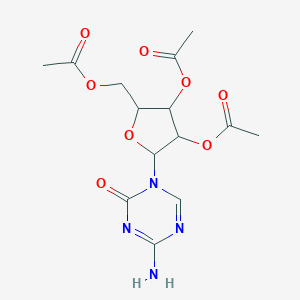

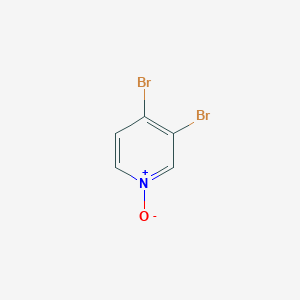

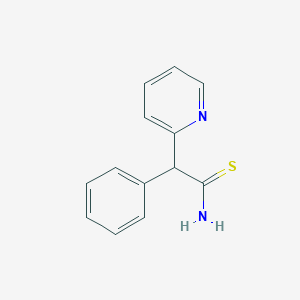

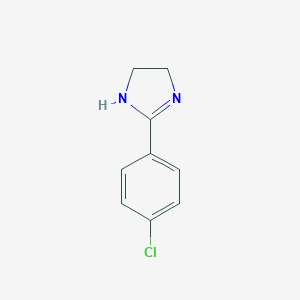

2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole

説明

Synthesis Analysis

The synthesis of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole involves several steps, including the use of domestic microwave ovens for accelerated reactions, as well as traditional synthesis methods. The structural confirmation of synthesized compounds is typically achieved through X-ray diffraction studies (Saberi et al., 2009).

Molecular Structure Analysis

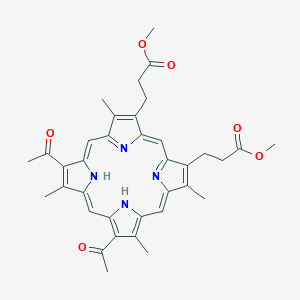

The molecular structure of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole has been extensively studied using crystallography. The compound often crystallizes in various space groups, with molecules arranged in layers stabilized by interactions like C-H…π. This arrangement and the planarity of the phenyl and imidazole rings play a crucial role in the compound's reactivity and interaction properties (Kapoor et al., 2011).

Chemical Reactions and Properties

2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole participates in a variety of chemical reactions, indicative of its versatile nature. The compound's chemical properties, such as its reactivity with different reagents and its behavior under various conditions, have been detailed in studies focusing on its potential applications and interactions with other molecules.

Physical Properties Analysis

The physical properties of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole, such as melting point, boiling point, solubility, and crystal structure, have been thoroughly investigated. These properties are essential for determining the compound's suitability for various applications, particularly in the synthesis of more complex chemical entities.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical groups, and stability under different environmental conditions, define the practical applications and safety measures necessary when handling 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole. Detailed studies provide insights into these aspects, facilitating its use in chemical synthesis and other applications.

References:

科学的研究の応用

1. Antimicrobial and Antiproliferative Agents

- Summary of Application: The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is structurally similar to the compound you mentioned, has been synthesized and studied for its potential as an antimicrobial and anticancer agent .

- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

2. Antinociceptive Activity

- Summary of Application: A substituted compound, 4-(het)aryl-2-{[4-(4-chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid, was synthesized and studied for its potential antinociceptive (pain-relieving) activity .

- Methods of Application: The synthesized compounds underwent intramolecular cyclization to give the substituted ethyl 4-(4-chlorophenyl)-2-{[2-oxofuran-3(2H)-ylidene]-amino}thiophene-3-carboxylates .

- Results: The synthesized compounds showed pronounced antinociceptive activity along with low toxicity .

3. Diarylquinoline Derivatives

- Summary of Application: A 2,4-diarylquinoline derivative, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, was synthesized and studied for its potential biological activities .

- Methods of Application: The compound was synthesized from p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol through a sequence of BF3·OEt2-catalyzed Povarov cycloaddition reaction/oxidative dehydrogenation aromatization processes .

- Results: The diarylquinoline molecule obtained is an interesting model with increased lipophilicity and thus permeability, an important descriptor for quinoline-based drug design. Such types of derivatives are known for their anticancer, antitubercular, antifungal, and antiviral activities .

4. Indole Derivatives

- Summary of Application: Indole derivatives, which share a similar aromatic structure with the compound you mentioned, have been found to possess various biological activities .

- Methods of Application: Various natural compounds contain indole as a parent nucleus, for example, tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

- Results: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

5. Diarylquinoline Derivatives

- Summary of Application: A 2,4-diarylquinoline derivative, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, was synthesized in a conventional two-step procedure from p-anisidine, p-chlorobenzaldehyde and methyl isoeugenol as available starting reagents through a sequence of BF 3 ·OEt 2-catalyzed Povarov cycloaddition reaction/oxidative dehydrogenation aromatization processes under microwave irradiation conditions in the presence of a green oxidative I 2 -DMSO system .

- Methods of Application: The structure of the compound was fully characterized by FT-IR, 1 H and 13 C-NMR, ESI-MS, and elemental analysis. Its physicochemical parameters (Lipinski’s descriptors) were also calculated using the Molinspiration Cheminformatics software .

- Results: The diarylquinoline molecule obtained is an interesting model with increased lipophilicity and thus permeability, an important descriptor for quinoline-based drug design. Such types of derivatives are known for their anticancer, antitubercular, antifungal, and antiviral activities .

6. Indole Derivatives

- Summary of Application: Indole derivatives, which share a similar aromatic structure with the compound you mentioned, have been found to possess various biological activities .

- Methods of Application: Various natural compounds contain indole as a parent nucleus, for example, tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

- Results: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include safety precautions for handling and storage.

将来の方向性

This involves discussing potential future research directions, such as new synthetic routes, applications, or investigations into the compound’s properties.

For a specific compound, these details would be gathered from scientific literature and databases. If you have a different compound or a more specific question about this compound, feel free to ask!

特性

IUPAC Name |

2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMWMBLBTZAVLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90299300 | |

| Record name | 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | |

CAS RN |

13623-52-4 | |

| Record name | 13623-52-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。